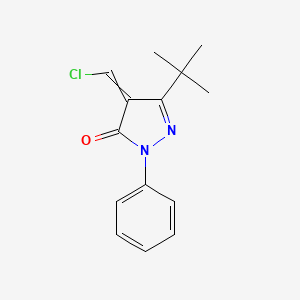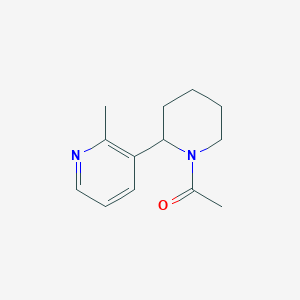
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with ethylene glycol in the presence of a base, followed by hydrolysis to yield the desired product . Another approach involves the use of 2-methoxypyrimidine-5-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxyethyl group.
2-Methoxypyrimidine-5-carboxylic acid: Similar but with the methoxy group at a different position on the pyrimidine ring.
Uniqueness
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12) |
Clé InChI |
KAWWDSNADNPDSX-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=NC=CC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)


![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)


![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

